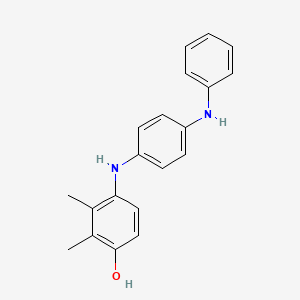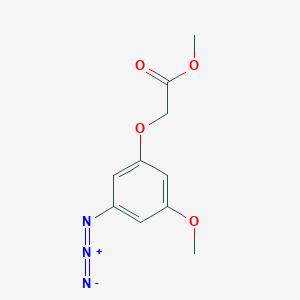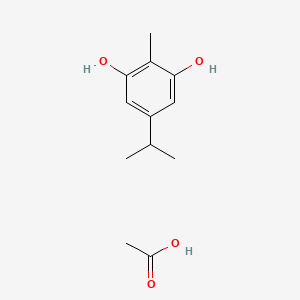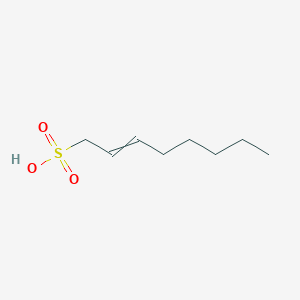![molecular formula C20H28N2O2 B14302073 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione CAS No. 114449-01-3](/img/structure/B14302073.png)
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione is a complex organic compound that has garnered significant interest in various scientific fields This compound is known for its unique structural features, which include a piperidine ring and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione typically involves multiple steps. One common method starts with the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This process yields 2,2,6,6-Tetramethylpiperidine, which is then further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. For example, starting materials such as 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone can be reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like copper/TEMPO to form aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include copper/TEMPO for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with copper/TEMPO typically yields aldehydes, while reduction can produce a range of reduced derivatives.
Applications De Recherche Scientifique
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione involves its interaction with molecular targets and pathways. For instance, it acts as a stable free radical, which allows it to participate in redox reactions. This property is particularly useful in catalytic processes, where it facilitates the transfer of electrons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A stable free radical commonly used as an oxidizing agent.
Uniqueness
What sets 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione apart is its combination of the piperidine ring and indole moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where both structural elements are advantageous.
Propriétés
Numéro CAS |
114449-01-3 |
|---|---|
Formule moléculaire |
C20H28N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-[2-(2,2,6,6-tetramethylpiperidin-1-yl)propyl]indole-2,3-dione |
InChI |
InChI=1S/C20H28N2O2/c1-14(22-19(2,3)11-8-12-20(22,4)5)13-21-16-10-7-6-9-15(16)17(23)18(21)24/h6-7,9-10,14H,8,11-13H2,1-5H3 |
Clé InChI |
UKHNTYWYSDWGLW-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2C(=O)C1=O)N3C(CCCC3(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)



![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)

![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)

![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)

![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)

